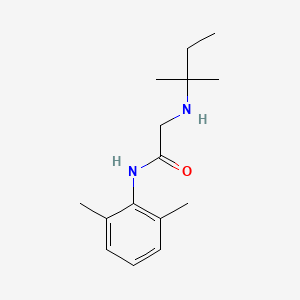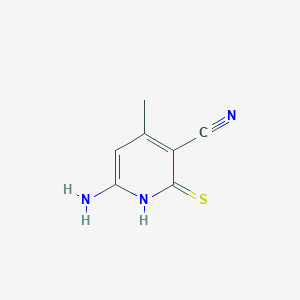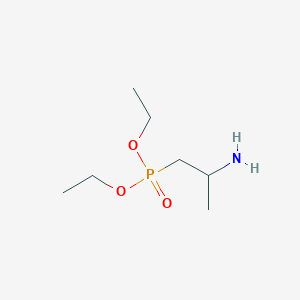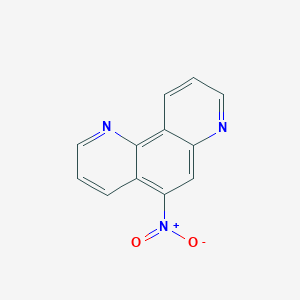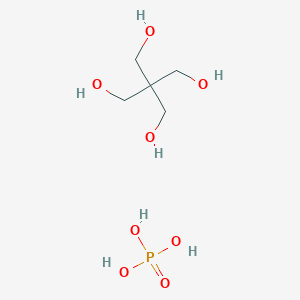
alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide: is a complex organic compound known for its unique structure and diverse applications in various scientific fields. This compound is characterized by the presence of a morpholinoethyl group, a prenyl group, and a naphthylacetamide moiety, which contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 1-naphthylacetic acid with 2-morpholinoethylamine under specific conditions to form the intermediate product. This intermediate is then subjected to prenylation using prenyl bromide in the presence of a base such as potassium carbonate to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-quality this compound.
化学反応の分析
Types of Reactions: Alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinoethyl or prenyl groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylacetamide derivatives with additional oxygen functionalities, while reduction may produce simpler amine derivatives.
科学的研究の応用
Alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
- Alpha-(2-Morpholinoethyl)-alpha-isopropyl-1-naphthylacetamide
- Alpha-(2-Morpholinoethyl)-alpha-ethyl-1-naphthylacetamide
Comparison: Compared to similar compounds, alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide exhibits unique properties due to the presence of the prenyl group. This group enhances its lipophilicity and may improve its ability to interact with biological membranes, making it more effective in certain applications.
特性
CAS番号 |
50765-92-9 |
|---|---|
分子式 |
C23H30N2O2 |
分子量 |
366.5 g/mol |
IUPAC名 |
5-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylhex-4-enamide |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)10-11-23(22(24)26,12-13-25-14-16-27-17-15-25)21-9-5-7-19-6-3-4-8-20(19)21/h3-10H,11-17H2,1-2H3,(H2,24,26) |
InChIキー |
IHFBWHHINXWEGS-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC(CCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



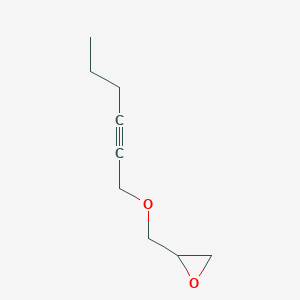
![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)

